![molecular formula C19H15N7O4S B2766332 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 896678-81-2](/img/structure/B2766332.png)

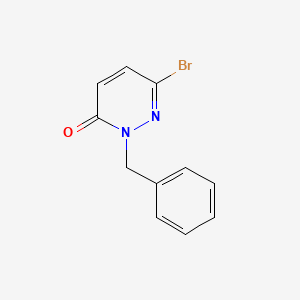

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been known for their wide range of pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O). The 1H NMR spectrum shows signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The chemical reactions involving similar compounds are usually studied using colorimetric quantitative approaches for determining cell cytotoxicity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, they appear as a yellow solid with a melting point of 328–330 °C .Aplicaciones Científicas De Investigación

Novel Synthesis Applications

- Triazolopyrimidines have been synthesized through various chemical reactions, showcasing their versatility in chemical synthesis. For example, the reaction of 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with certain chlorides yields triazolopyrimidines with potential for further chemical modifications (Hassaneen, Abdelhadi, & Abdallah, 2001).

Potential Anti-Asthma Agents

- Triazolopyrimidine derivatives have been identified as mediator release inhibitors, offering potential applications as antiasthma agents. Their synthesis involves reactions with arylamidines, highlighting their therapeutic research applications (Medwid et al., 1990).

Radioligand Imaging Applications

- Certain triazolopyrimidineacetamides are selective ligands for the translocator protein (18 kDa), crucial for imaging studies using positron emission tomography (PET). This application underscores the compound's role in medical imaging and neurological research (Dollé et al., 2008).

Insecticidal Research

- Triazolopyrimidine derivatives have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, demonstrating the compound's potential in agricultural research and pest management (Fadda et al., 2017).

Antimicrobial and Anti-inflammatory Research

- Research on thienopyridine-fused triazolopyrimidinones revealed their potential as inhibitors against specific bacterial strains, contributing to the field of antimicrobial drug discovery. This highlights the compound's relevance in developing new antibiotics and studying bacterial resistance mechanisms (Sanad et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s potency against lsd1 (ic50 = 0564 μM) suggests it may have favorable ADME properties .

Result of Action

When cells are treated with the compound, the activity of LSD1 can be significantly inhibited . This results in the suppression of cell migration .

Action Environment

The compound’s selectivity over monoamine oxidase a/b (mao-a/b) suggests it may have a specific action environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O4S/c1-30-15-8-6-13(7-9-15)25-18-17(23-24-25)19(21-11-20-18)31-10-16(27)22-12-2-4-14(5-3-12)26(28)29/h2-9,11H,10H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXMTQHUDVPEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2766249.png)

![ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2766252.png)

![2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide](/img/structure/B2766255.png)

![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)

![[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate](/img/structure/B2766261.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![(E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2766266.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)